![molecular formula C21H24N2O4S2 B2680113 (Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896354-15-7](/img/structure/B2680113.png)
(Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzothiazoles involves a planar thiazole ring fused with a benzene ring. The presence of sulfur and nitrogen in the thiazole ring can participate in various chemical reactions .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions due to the presence of sulfur and nitrogen atoms in the thiazole ring. For example, they can participate in copper-catalyzed cascade Csp2–P/C–C bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles depend on their substituents. They are generally stable compounds and can exhibit fluorescence .Scientific Research Applications
Photodynamic Therapy Applications
Compounds with benzothiazole units have been investigated for their photophysical and photochemical properties, which are critical for applications in photodynamic therapy (PDT). The study on new zinc phthalocyanine derivatives substituted with benzothiazole groups highlights their potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such characteristics are vital for the treatment of cancer in PDT, indicating that compounds with benzothiazole units, possibly including the one of interest, could have applications in developing cancer therapeutics (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Benzamide derivatives have been extensively studied for their anticancer activities. For instance, a series of N-substituted benzamide compounds were synthesized and evaluated for their anticancer activity against various cancer cell lines. The study indicates that structural modifications to the benzamide scaffold can significantly influence the compound's ability to inhibit cancer cell proliferation. This suggests that specific modifications to benzamide derivatives, potentially including the compound , could yield promising candidates for anticancer drug development (Ravinaik et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-5-27-11-10-23-18-13-14(2)12-15(3)19(18)28-21(23)22-20(24)16-6-8-17(9-7-16)29(4,25)26/h6-9,12-13H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIDMKDUMLVRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide |
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